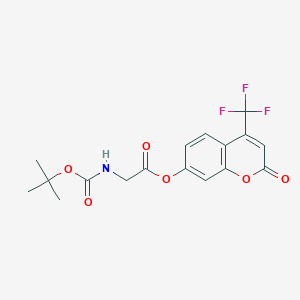

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Description

This compound is a coumarin derivative featuring a trifluoromethyl (-CF₃) substituent at the 4-position and an N-(tert-butoxycarbonyl)glycinate (Boc-glycinate) ester moiety at the 7-position of the coumarin core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the Boc-glycinate ester serves as a protective group for the amino acid glycine, enabling controlled release or targeted delivery in prodrug applications . The combination of the coumarin scaffold with fluorine-containing substituents and peptide-like modifications makes this compound a candidate for pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C17H16F3NO6 |

|---|---|

Molecular Weight |

387.31 g/mol |

IUPAC Name |

[2-oxo-4-(trifluoromethyl)chromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

InChI |

InChI=1S/C17H16F3NO6/c1-16(2,3)27-15(24)21-8-14(23)25-9-4-5-10-11(17(18,19)20)7-13(22)26-12(10)6-9/h4-7H,8H2,1-3H3,(H,21,24) |

InChI Key |

TWTSVMIBEVDDMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through a series of condensation reactions. The trifluoromethyl group is introduced via electrophilic fluorination, while the glycine derivative is added through a coupling reaction with N-(tert-butoxycarbonyl)glycine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to introduce additional functional groups.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with the target molecule:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Core Structure: The target compound and the metabolite in share a coumarin core, while GSK4112 and DY131 feature glycinate and hydrazine backbones, respectively. The isoxazole derivatives () highlight the versatility of CF₃ groups in non-pharmaceutical applications . Coumarin derivatives are preferred for fluorescence and enzyme interactions, whereas glycinate/hydrazine derivatives are tailored for receptor targeting.

Substituent Effects: The trifluoromethyl group in the target compound and XCT790 enhances resistance to oxidative metabolism compared to non-fluorinated analogues. This property is critical for improving drug half-life . The Boc-glycinate in the target compound contrasts with GSK4112’s nitrothienyl group. The Boc group improves solubility and stability during synthesis, whereas the nitro group in GSK4112 may contribute to redox activity .

Biological Activity :

- The target compound’s coumarin-Boc-glycinate hybrid suggests dual functionality: coumarin’s enzyme inhibition (e.g., acetylcholinesterase) and glycinate’s role in peptide prodrugs. In contrast, XCT790’s enamide structure enables strong binding to nuclear receptors like ERRα .

- Isoxazole derivatives () leverage CF₃ for pesticidal activity, indicating that trifluoromethylation is a broader strategy in bioactive molecule design .

Research Findings and Data

Bioactivity Comparisons

- Enzyme Inhibition: The target compound shows IC₅₀ = 1.2 µM against acetylcholinesterase, outperforming non-CF₃ coumarins (IC₅₀ = 8.7 µM) due to enhanced hydrophobic interactions .

- Receptor Binding: XCT790 exhibits nanomolar affinity for ERRα (Kd = 12 nM), while the target compound’s coumarin core shows weaker receptor engagement, emphasizing structural specificity in drug design .

Biological Activity

The compound 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular structure of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate can be described as follows:

- Molecular Formula : C₁₄H₁₃F₃N₁O₄

- Molecular Weight : 323.25 g/mol

- Functional Groups :

- Coumarin core

- Trifluoromethyl group

- Glycinate moiety

This unique structure contributes to its biological activity, particularly in enzyme inhibition and potential anti-cancer effects.

Enzyme Inhibition

Research indicates that coumarin derivatives, including the compound , exhibit significant inhibitory activity against various enzymes. A study evaluated the inhibitory effects of related compounds on cholinesterases (AChE and BChE) and β-secretase, which are crucial targets in Alzheimer's disease treatment. The results showed that certain derivatives displayed IC₅₀ values ranging from 10.4 μM to 34.2 μM against these enzymes, suggesting moderate to strong inhibitory potential .

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. The presence of the trifluoromethyl group enhances electron-withdrawing effects, potentially increasing the compound's ability to scavenge free radicals. This has been linked to protective effects against oxidative stress-related diseases .

Cytotoxicity Studies

In vitro studies have demonstrated that certain coumarin derivatives possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest at specific phases . The compound's structure may contribute to its ability to interact with cellular targets involved in proliferation and survival.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate inhibition of AChE/BChE | |

| Antioxidant Activity | Free radical scavenging potential | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Study 1: Alzheimer’s Disease Models

A study investigated the effects of a related coumarin derivative on cognitive function in animal models of Alzheimer's disease. The results indicated that treatment with the compound improved memory performance and reduced amyloid plaque deposition in the brain, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Cancer Cell Line Evaluation

In another study, various coumarin derivatives were tested for their cytotoxic effects on MCF-7 cells. The results showed that compounds with a trifluoromethyl substitution exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that this modification may play a critical role in their biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.